3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl group and a pyridin-3-ylmethylamine moiety.
Properties
IUPAC Name |
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12-11-25(23,24)20(17(12)22)15-6-2-5-14(8-15)16(21)19-10-13-4-3-7-18-9-13/h2-9,12H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGPBHGTJTTXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features of the Target Compound
- Benzamide backbone : Facilitates hydrogen bonding and π-π stacking.
- Isothiazolidin dioxide ring : Introduces sulfone and ketone groups, enhancing polarity and metabolic stability.
Comparison with Thiazole- and Triazole-Substituted Benzamides ()
Compounds such as 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500) and 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea (similarity score: 0.487) share the benzamide core but differ in heterocyclic substituents:
Comparison with Benzo[b][1,4]oxazin Derivatives ()
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one feature fused oxazin rings and pyrimidine substituents. Key differences include:
- Oxazin vs. isothiazolidin dioxide : The oxazin ring lacks sulfone groups, reducing polarity and possibly bioavailability.
- Synthesis : The target compound’s synthesis likely involves sulfonylation and cyclization steps, whereas benzo[b][1,4]oxazin derivatives are synthesized via oxadiazole coupling under mild conditions (e.g., Cs₂CO₃/DMF) .
Comparison with Pyridazine/Isoxazole-Substituted Ethyl Benzoates ()
Derivatives such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) differ in:
Comparison with Enantioselective Benzamides ()
N-((2S,3R)-3-hydroxy-4-methyl-1-oxo-1-(phenylamino)pentan-2-yl)-N-methylbenzamide (15) highlights the role of stereochemistry:
- Chiral centers : The (2S,3R) configuration in Compound 15 enables enantioselective interactions, whereas the target compound’s planar isothiazolidin ring may limit stereochemical complexity.
- Hydroxy and methyl groups : These substituents enhance hydrophilicity but reduce the rigidity of the pentan chain compared to the isothiazolidin ring .
Comparison with Fluorinated Chromenyl Derivatives ()
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) features:
- Fluorine atoms : Improve metabolic stability and membrane permeability.
- Chromen-4-one and pyrazolopyrimidine systems : These fused rings likely target kinases or DNA repair enzymes, diverging from the target compound’s putative mechanism .
Tabulated Comparison of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
